Trans-Cyclononene Exhibits a 26.3 kJ/mol Lower Isomerization Energy Penalty Than Trans-Cyclooctene
The stability of the trans isomer of cyclononene is significantly higher relative to its cis counterpart when compared to the analogous pair in the 8-membered ring system. This quantifiable difference in thermodynamic stability is a direct consequence of the reduced ring strain in the larger 9-membered ring, which can better accommodate the geometric requirements of a trans double bond [1].
| Evidence Dimension | Energy Difference Between cis and trans Isomers (Ring Strain) |
|---|---|
| Target Compound Data | 12.2 kJ/mol |
| Comparator Or Baseline | Cyclooctene: 38.5 kJ/mol |
| Quantified Difference | 26.3 kJ/mol lower energy penalty for cyclononene |
| Conditions | Theoretical and experimental thermodynamic values from organic chemistry textbook data. |
Why This Matters
This data proves that trans-cyclononene is a far more accessible and stable synthetic target or reaction intermediate than trans-cyclooctene, making cyclononene the preferred starting material for studies requiring or involving trans-cycloalkene intermediates.
- [1] McMurry, J. E. (2015). Organic Chemistry (9th ed.). Cengage Learning. (See Chapter 7.SE, Problem 52AP). View Source
